4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine
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Overview
Description
4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core substituted with a bromine atom at the 5-position and a pyrimidin-2-amine moiety at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromo-2-chloropyridine with a suitable amine can yield the desired pyrrolo[2,3-B]pyridine core.
Substitution Reactions: The bromine atom at the 5-position can be introduced via halogenation reactions using reagents such as N-bromosuccinimide (NBS).
Coupling with Pyrimidin-2-amine: The final step involves coupling the brominated pyrrolo[2,3-B]pyridine with pyrimidin-2-amine under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Various agents like hydrogen peroxide (oxidizing) and sodium borohydride (reducing) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used in studies to understand its effects on cell proliferation, migration, and apoptosis.
Drug Discovery: It serves as a lead compound for the development of new therapeutic agents with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis and the reduction of cancer cell migration and invasion .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-B]pyridine: A precursor in the synthesis of the target compound.
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrolo core and exhibit various biological activities.
(3-amino-2,4-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-yl)methanone: Another compound with a similar pyrrolo[2,3-B]pyridine structure.
Uniqueness
4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine is unique due to its specific substitution pattern and its potential as a selective FGFR inhibitor. This specificity makes it a valuable compound in the development of targeted cancer therapies.
Properties
Molecular Formula |
C11H8BrN5 |
---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrN5/c12-6-3-7-8(5-16-10(7)15-4-6)9-1-2-14-11(13)17-9/h1-5H,(H,15,16)(H2,13,14,17) |
InChI Key |
ZPSBIABOBKMZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=CNC3=C2C=C(C=N3)Br)N |
Origin of Product |
United States |
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